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Abstract

9-Methylhypoxanthine, a methylated purine derivative, holds significance in various
biochemical and pharmacological contexts. Understanding its precise molecular structure is
paramount for elucidating its biological functions, metabolic fate, and potential as a therapeutic
agent or a biomarker. This technical guide provides a multi-faceted exploration of the structure
of 9-Methylhypoxanthine, integrating foundational chemical principles with advanced
spectroscopic and computational analyses. We delve into its core chemical identity, tautomeric
forms, and the experimental data that underpin our understanding of its three-dimensional
architecture. Furthermore, this guide outlines a common synthetic approach and discusses the
biological implications of its structure, offering a comprehensive resource for professionals in
the life sciences.

Core Molecular Structure and Identification

9-Methylhypoxanthine is fundamentally a purine base, structurally derived from hypoxanthine
through the addition of a methyl group at the ninth nitrogen atom of the purine ring. This
methylation significantly influences its chemical properties and biological interactions.

The core structure consists of a pyrimidine ring fused to an imidazole ring, the characteristic
scaffold of purines. The systematic IUPAC name for this compound is 9-methyl-1,9-dihydro-6H-
purin-6-one.[1] Its chemical identity is unequivocally defined by the following key identifiers:
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Identifier Value Source

Chemical Formula CeHeN4O [1]

Molecular Weight 150.14 g/mol [1]

CAS Number 875-31-0 [1]
9-methyl-1,9-dihydro-6H-purin-

IUPAC Name [1]
6-one

1S/C6H6N40/c1-10-3-9-4-

InChl 5(10)7-2-8-6(4)11/h2-3H,1H3, [1]
(H,7,8,11)
SMILES Cnlcnc2clncenc20 [1]

The presence of the methyl group at the N9 position prevents the attachment of a ribose sugar
at this site, distinguishing it from the nucleoside inosine. This structural feature is critical in its
interaction with enzymes and receptors within biological systems.

Tautomerism: A Key Structural Feature

A crucial aspect of the structure of 9-Methylhypoxanthine is its existence in different
tautomeric forms. Tautomers are constitutional isomers of organic compounds that readily
interconvert. For 9-Methylhypoxanthine, the primary tautomerism is of the lactam-lactim type,
involving the migration of a proton and a shift in double bonds within the pyrimidine ring.

The two principal tautomers are:

¢ Oxo (Lactam) form: This is the dominant and more stable form under physiological
conditions. In this configuration, the oxygen atom at the C6 position is double-bonded,
forming a carbonyl group.

e Hydroxy (Lactim) form: In this less stable form, the oxygen at C6 is a hydroxyl group, and the
double bond shifts within the ring.

Studies combining matrix isolation Fourier-transform infrared (FTIR) spectroscopy with density
functional theory (DFT) calculations have confirmed that the oxo tautomer is predominant.[1][2]
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However, it has been demonstrated that UV irradiation can induce a proton transfer
photoreaction, converting the oxo form into the hydroxy tautomer.[1][2]

Oxo (Lactam) Form \ UV Irradiation (A > 230 nm) ‘( Hydroxy (Lactim) Form
(9-methyl- 1,9—dihydro—6H—purin—6—oney . Q9—rnethyl—6—hydroxy—9H—purine)

Back Photoreaction

Click to download full resolution via product page

Caption: Tautomeric equilibrium of 9-Methylhypoxanthine.

Spectroscopic Elucidation of Structure

The definitive structure of 9-Methylhypoxanthine is established through a combination of
spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned experimental spectrum for 9-Methylhypoxanthine is not readily
available in public databases, the expected chemical shifts for its protons (*H NMR) and
carbons (3C NMR) can be predicted based on the known spectra of hypoxanthine and other
methylated purines.

Predicted *H NMR Chemical Shifts:

e H2 and H8 protons: These protons on the purine ring are expected to appear as singlets in
the aromatic region, typically between 7.5 and 8.5 ppm.

* N9-Methyl protons: The three protons of the methyl group will appear as a sharp singlet in
the upfield region, likely between 3.5 and 4.0 ppm.

e N1-H proton: The proton on the N1 nitrogen is expected to be a broad singlet, with its
chemical shift being highly dependent on the solvent and concentration.

Predicted 3C NMR Chemical Shifts:
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e Carbonyl Carbon (C6): This carbon will have the largest chemical shift, expected in the range
of 155-160 ppm.

e Purine Ring Carbons (C2, C4, C5, C8): These carbons will resonate in the aromatic region,
typically between 115 and 155 ppm.

o Methyl Carbon (N9-CHs): The carbon of the methyl group will appear at a much lower
chemical shift, likely in the range of 30-35 ppm.

Infrared (IR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the functional groups present in 9-
Methylhypoxanthine and confirming its dominant tautomeric form. Experimental studies,
supported by DFT calculations, have provided assignments for its key vibrational modes.[1][2]

Wavenumber (cm~12) Vibrational Mode Functional Group

~3430 N-H Stretch Amine (in pyrimidine ring)
~1700 C=0 Stretch Carbonyl (Lactam form)
1600-1400 C=C and C=N Stretches Purine ring skeletal vibrations
~1475 C-H Bend Methyl group

The strong absorption band around 1700 cm~1 is a key indicator of the C=0 stretch, providing
strong evidence for the predominance of the oxo (lactam) tautomer.[1] The absence of a
strong, broad O-H stretching band around 3200-3600 cm~1 further supports this conclusion
under normal conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation
pattern of 9-Methylhypoxanthine, which aids in its structural confirmation. In electron
ionization (EI) mass spectrometry, the molecule is expected to show a prominent molecular ion
peak (M*) at m/z 150.
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The fragmentation of the molecular ion can provide further structural clues. Common
fragmentation pathways for purine derivatives involve the cleavage of the imidazole and

pyrimidine rings. Expected fragmentation patterns include the loss of HCN (27 Da) and CO (28
Da), leading to characteristic fragment ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of 9-
Methylhypoxanthine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056642#what-is-the-structure-of-9-
methylhypoxanthine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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